Product packaging for Zmc13 protein(Cat. No.:CAS No. 133198-28-4)

Zmc13 protein

Cat. No.: B1179241
CAS No.: 133198-28-4
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Description

The Zmc13 protein is a recombinant reagent produced for investigative research purposes. As a research-grade biological tool, it is designed to support in vitro studies in a controlled laboratory environment. Researchers are encouraged to consult the primary scientific literature for potential applications and mechanistic insights relevant to their specific field of study. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. All handling and experiments must be conducted by trained professionals in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

133198-28-4

Molecular Formula

C13H17NO3

Synonyms

Zmc13 protein

Origin of Product

United States

Molecular Architecture and Transcriptional Characteristics of Zmc13 Protein

Gene Structure and Genomic Context of Zmc13

The ZC3H13 gene is located on the long (q) arm of chromosome 13 at position 14.13. wikipedia.org It plays a significant role in fundamental cellular processes, including mRNA splicing and the regulation of cell cycle progression. nih.gov

Exon-Intron Organization

The genomic structure of the ZC3H13 gene, like most eukaryotic genes, is characterized by the presence of exons and introns. Exons are the coding regions of the gene that are ultimately translated into protein, while introns are non-coding sequences that are removed from the pre-mRNA molecule during a process called splicing. researchgate.netucla.edu While the precise number of exons and introns can vary between different transcript variants, the fundamental organization of alternating exons and introns is a key feature of the ZC3H13 gene. researchgate.net This intricate arrangement allows for a process known as alternative splicing, where different combinations of exons can be included in the final mature mRNA. This mechanism can lead to the production of multiple protein variants from a single gene, although specific isoforms of ZC3H13 are not extensively characterized in the current literature. nih.govnih.gov In a mouse model, a specific mutation was generated by deleting exon 3 of the Zc3h13 gene, highlighting the importance of individual exons for proper protein formation. jax.orgjax.org

Promoter and Regulatory Elements Analysis

The transcription of the ZC3H13 gene is controlled by a promoter region located upstream of the transcription start site, as well as by other regulatory elements such as enhancers. biorxiv.orgoup.com These DNA sequences act as binding sites for transcription factors and other regulatory proteins that can either activate or repress gene expression. jax.orgfrontiersin.org Analysis using resources like the GeneHancer database reveals numerous potential promoter and enhancer elements associated with ZC3H13. genecards.org For instance, the GeneHancer identifier GH13J046051 designates a promoter/enhancer region for ZC3H13 that is supported by data from multiple sources including RefSeq, Ensembl, and the ENCODE project. genecards.org The activity of these regulatory elements is crucial for controlling the levels of ZC3H13 protein in different cell types and under various physiological conditions. genemind.com

GeneHancer IdentifierTypeGH ScoreSupporting Sources
GH13J046051Promoter/Enhancer2.2RefSeq, EPDnew, Ensembl, ENCODE, CraniofacialAtlas
GH13J046052Enhancer1.8VISTA, Ensembl, ENCODE
GH13J046050Enhancer1.5Ensembl, ENCODE

Gene Copy Number and Allelic Variation

Variations in the ZC3H13 gene, including changes in gene copy number and the presence of different alleles, have been observed in human populations and are associated with various diseases, particularly cancer. researchgate.netnih.gov Copy number variations (CNVs) refer to changes in the number of copies of a particular gene. researchgate.net In some cancers, the ZC3H13 gene has been found to be amplified (an increase in copy number) or deleted (a decrease in copy number). frontiersin.org For example, in certain high-risk groups of cervical cancer, CNV changes predominantly lead to gene amplification, whereas in low-risk groups, gene copy number deletions are more common. nih.gov

Allelic variations, which are differences in the DNA sequence of a gene, have also been documented for ZC3H13. The ClinVar database, for instance, lists numerous reported variants for this gene, with some being classified as pathogenic or likely pathogenic. marrvel.org A specific nonsense mutation in ZC3H13 (R1513X) has been identified as a cause of Blepharophimosis Ptosis Epicanthus Inversus Syndrome (BPES) in a family that did not have the more common FOXL2 mutation. nih.gov Furthermore, mutations in ZC3H13 are among the most common in stomach adenocarcinoma when analyzing a panel of m6A regulatory genes. frontiersin.org

Variant TypeAssociated ConditionDescriptionSource
Nonsense Mutation (R1513X)Blepharophimosis Ptosis Epicanthus Inversus Syndrome (BPES)A C>T alteration leading to a premature stop codon. nih.gov
Copy Number AmplificationHigh-Risk Cervical CancerIncreased number of ZC3H13 gene copies. nih.gov
Copy Number DeletionLow-Risk Cervical CancerDecreased number of ZC3H13 gene copies. nih.gov
Somatic MutationsStomach AdenocarcinomaMost frequently mutated among a set of m6A regulators. frontiersin.org

Transcriptional Features of ZC3H13 mRNA

The messenger RNA (mRNA) transcribed from the ZC3H13 gene serves as the template for protein synthesis. Its structure and processing are critical for the proper expression of the ZC3H13 protein.

mRNA Length and Polyadenylation Signals

The length of the ZC3H13 protein is reported to be 1668 amino acids. uniprot.org The corresponding mRNA molecule that codes for this protein will have a coding sequence of 5004 nucleotides, in addition to the untranslated regions. The process of polyadenylation, which involves the addition of a tail of adenine (B156593) nucleotides (a poly(A) tail) to the 3' end of the pre-mRNA, is a critical step in the maturation of most eukaryotic mRNAs. oup.comoup.com This poly(A) tail is important for mRNA stability, export from the nucleus, and translation efficiency. The ZC3H13-containing m6A methyltransferase complex has been implicated in regulating alternative polyadenylation, a process where different polyadenylation signals within a pre-mRNA can be utilized, leading to mRNAs with different 3' ends. nih.govcuni.cz This suggests the presence of functional polyadenylation signals within the ZC3H13 pre-mRNA.

Untranslated Regions (UTRs) and Their Potential Roles

The mature ZC3H13 mRNA contains untranslated regions (UTRs) at both its 5' and 3' ends. While these regions are not translated into protein, they play crucial roles in the post-transcriptional regulation of gene expression. jax.orgoup.com

The 3'-UTR of ZC3H13 mRNA is of particular importance due to its role in N6-methyladenosine (m6A) methylation. ZC3H13 is a key component of the m6A methyltransferase complex, which adds a methyl group to adenosine (B11128) residues in RNA. nih.gov This modification predominantly occurs in the 3'-UTR of mRNAs and can influence their stability, splicing, and translation. uniprot.orgnih.govhugeamp.org For instance, ZC3H13-mediated m6A modification of TNF mRNA at its 3'-UTR promotes the destabilization of the transcript. biorxiv.org In mouse embryonic stem cells, the depletion of Zc3h13 leads to a reduction in m6A methylation, primarily at the 3'-UTR of mRNAs. nih.gov This highlights the critical function of the 3'-UTR of target mRNAs as a regulatory hub for ZC3H13 activity.

While the specific roles of the 5'-UTR of the ZC3H13 mRNA itself are less well-defined in the literature, 5'-UTRs, in general, can influence translation initiation. Some studies have suggested that m6A modifications in the 5'-UTR can promote cap-independent translation, although this remains a topic of ongoing research. oup.com

Deduced Amino Acid Sequence Features of Zmc13 Protein

The this compound is encoded by a pollen-specific cDNA that is 929 nucleotides in length, with an additional 47-nucleotide poly(A) tail. nih.gov The corresponding mRNA translates into a polypeptide of 170 amino acids, with a predicted molecular mass of 18.3 kilodaltons. nih.gov

Primary Sequence Analysis and Conserved Motifs

Analysis of the primary amino acid sequence of Zmc13 reveals significant homology with a family of pollen allergens, most notably the Ole e 1 protein from olive pollen. csic.esnih.gov This homology suggests that Zmc13 may play a role in developmental processes unique to male gametophytes. nih.gov A key conserved motif found in this family, and likely present in Zmc13, is the Ole e I family signature, characterized by the amino acid sequence [EQT]-G-x-V-Y-C-D-[TNP]-C-R, where 'x' can be any amino acid. csic.esresearchgate.net The presence of such conserved motifs points to a shared functional significance among these related proteins. rcsb.org These short, conserved segments are often crucial for the protein's biological function. rcsb.org

Presence of Cysteine Residues and Potential Disulfide Bonds

A notable feature of the Ole e 1 protein family, to which Zmc13 is related, is the presence of six conserved cysteine residues. csic.essemanticscholar.org These residues are believed to be involved in the formation of disulfide bonds, which are critical for the proper folding, stability, and function of many proteins. csic.essemanticscholar.orgplos.org Disulfide bonds are primarily found in extracellular, secreted, and periplasmic proteins. uniprot.org While the exact disulfide bond connectivity in Zmc13 has not been explicitly detailed, the conservation of these cysteine residues among homologous proteins suggests their importance in maintaining the structural integrity of the protein. csic.essemanticscholar.org The formation of incorrect disulfide bonds can lead to "scrambled" and non-functional proteins. quora.com

Identification of N-Terminal Hydrophobic Region and Signal Sequences

The hydropathy profile of the this compound indicates the presence of a possible signal sequence at its amino terminus. nih.gov Signal sequences are typically characterized by a stretch of 7 to 25 apolar residues and are responsible for targeting proteins for secretion or insertion into the endoplasmic reticulum (ER) membrane. embopress.org These sequences often have a tripartite structure: a hydrophobic core flanked by hydrophilic segments. d-nb.info The N-terminal hydrophobic region of a protein can act as a signal-anchor sequence, mediating its insertion into the ER membrane. d-nb.infonih.gov The orientation of the protein within the membrane is influenced by the charges of the flanking amino acid sequences. embopress.orgd-nb.info

Protein Domain Architecture of this compound

The domain architecture of a protein provides crucial insights into its function. The this compound is characterized by the presence of the Ole domain, a feature it shares with a diverse family of plant proteins.

Characterization of the Ole Domain and Related Functional Motifs

The most prominent feature of the this compound is the Ole domain, which defines its inclusion in the Ole e 1 protein superfamily. csic.essemanticscholar.org This domain is not only found in pollen allergens but also in proteins involved in crucial physiological events such as pollen hydration, germination, and pollen tube growth. semanticscholar.orgresearchgate.net The Ole domain itself contains the conserved cysteine residues and the signature motif [EQT]-G-x-V-Y-C-D-[TNP]-C-R. csic.esresearchgate.net Proteins containing the Ole domain can exhibit a range of additional motifs, leading to a diversity of functions. csic.esresearchgate.net

Post-Translational Modification Potential

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, profoundly influencing their function, stability, and localization. nih.govwikipedia.org These modifications, which include processes like phosphorylation, acetylation, and glycosylation, expand the functional diversity of the proteome and are critical for regulating cellular signaling and other biological processes. wikipedia.orgabcam.com

While comprehensive experimental data on the specific PTMs of the this compound are not extensively detailed in current literature, its potential for such modifications can be inferred from its amino acid sequence, its homology to other proteins, and its biological context. PTMs are crucial for the proper functioning of many proteins, and understanding this potential is key to fully characterizing Zmc13. nih.gov

Glycosylation is a common and vital PTM where carbohydrate molecules (glycans) are attached to specific amino acid residues of a protein. wikipedia.orgabcam.com This process can significantly impact protein folding, stability, cell-cell interactions, and regulatory functions. wikipedia.orgiiitd.edu.in The prediction of glycosylation sites is often done computationally by identifying specific amino acid sequence motifs and analyzing structural features. nih.govbiorxiv.org For N-linked glycosylation, the most common consensus motif is the asparagine-X-serine/threonine (N-X-S/T) sequon, where X can be any amino acid except proline. nih.govbiorxiv.org

The this compound is a member of the Ole e 1 family of pollen proteins, which are known to be structurally related. expasy.org Analysis of these homologous proteins can provide insights into the potential for Zmc13 to be glycosylated. For instance, many allergenic proteins are glycoproteins, and since Zmc13 is also known as the maize allergen Zea m 13, the potential for glycosylation is significant. csic.es Glycosylation in homologous allergens often plays a role in their stability and can influence their allergenic properties.

The implications of potential glycosylation for Zmc13 are manifold. If glycosylated, the attached glycans could:

Influence Protein Folding and Stability : Glycosylation is known to assist in proper protein folding and enhance the stability of the mature protein. wikipedia.org

Mediate Biological Function : The carbohydrate moieties could be involved in molecular recognition events critical for the protein's proposed role in pollen germination and tube growth. csic.escsic.es

Affect Allergenicity : The presence and structure of glycans on allergenic proteins can modulate the immune response and contribute to IgE cross-reactivity between different pollen sources. csic.es

While direct experimental verification for Zmc13 is limited, the high probability of glycosylation based on its protein family and function as an allergen suggests that this PTM is likely critical to its structure and role in maize reproduction.

Expression Dynamics and Cellular Localization of Zmc13 Protein

Tissue-Specific Expression Profiling

Research indicates a highly specific expression pattern for Zmc13, predominantly observed in pollen. nih.govaloki.hu

Zmc13 exhibits a pollen-specific pattern of expression. aloki.huresearchgate.net Studies using techniques like in situ hybridization and Northern blot analysis have confirmed that Zmc13 transcripts are specifically present in pollen. nih.govaloki.huannualreviews.org This pollen-specific expression is a key characteristic of the Zm13 gene. researchgate.net

Compared to vegetative organs, Zmc13 expression is significantly higher and primarily localized to pollen within the anthers. aloki.hu While some pollen-expressed genes might also be found in anther tissues, Zmc13 is noted for its specific presence in mature pollen and the pollen tube, with no expression detected in other vegetative tissues. nih.govaloki.hu This contrasts with some other pollen-expressed genes, like LAT52 from tomato, which is expressed abundantly in anthers and pollen, and weakly in petals, but not detectable in pistils, sepals, or non-reproductive tissues. researchgate.net

Temporal Regulation of Zmc13 Gene Expression

The timing of Zmc13 gene expression is crucial for pollen development, with transcript levels varying across different stages.

Zmc13 transcript accumulation is temporally regulated during pollen development. The mRNA is first detectable in the young pollen grain after microspore mitosis and continues to accumulate, reaching maximum concentrations in the pollen grain just before anthesis. annualreviews.org This pattern aligns with "late" pollen-expressed genes, which are activated after microspore mitosis and whose mRNAs increase in abundance until maturity. researchgate.net

Following anthesis, Zmc13 mRNA is present in the mature pollen grain and is translated early during germination. annualreviews.org In situ hybridizations have shown that after germination, the Zmc13 mRNA is distributed throughout the cytoplasm of the growing pollen tube. nih.govannualreviews.org This suggests a role for Zmc13 during pollen germination and tube growth. annualreviews.orgcambridge.org

Biological Function and Physiological Significance of Zmc13 Protein

Proposed Roles in Pollen Physiology

Research into the Zmc13 protein points towards its specialization in functions essential for the male gametophyte's journey from pollination to fertilization. Its presence is primarily noted in the vegetative cell of the pollen grain, the cell responsible for the germination and growth of the pollen tube. annualreviews.org

Pollen hydration is the critical first step after a pollen grain lands on a compatible stigma, initiating the processes that lead to fertilization. nih.govmdpi.com This stage is highly regulated and involves a complex interplay of lipids and proteins in the pollen coat, which facilitate adhesion and the initial transfer of water from the stigma. mdpi.comfrontiersin.org The process relies on controlling the movement of water and solutes across the pollen membranes, a function where aquaporins are considered key candidates. nih.gov

While direct experimental evidence linking Zmc13 to water transport is pending, its pollen-specific nature suggests a potential role in preparing the pollen grain for, or participating in, the hydration phase. vulcanchem.com The successful establishment of internal hydrostatic pressure is necessary to trigger the emergence of the pollen tube, and proteins active at this stage are crucial. nih.gov Given that Zmc13 is translated before anthesis and is present in the mature pollen grain, it is positioned to contribute to the cascade of events initiated by hydration. annualreviews.org

Following successful hydration, the pollen grain germinates, producing a pollen tube. nih.gov This process is metabolically demanding and involves significant protein activity, including protein turnover regulated by the ubiquitin/proteasome pathway and the function of specific signaling proteins. scialert.netnih.gov Studies have identified various proteins essential for germination; for instance, mutations in Leucine-Rich Repeat Extensins (LRXs) or the knockout of proteins like BcMF30a and BcMF30c can compromise or reduce pollen germination. mdpi.commdpi.com

The expression pattern of Zmc13 strongly implies its involvement in germination. vulcanchem.com The Zmc13 mRNA is actively translated in the developing pollen grain and is present in the cytoplasm of the vegetative cell before germination commences. annualreviews.org This strategic placement and timing suggest that the this compound is readily available to perform functions essential for the emergence and initial growth of the pollen tube. annualreviews.org

Pollen tube elongation is a remarkable example of polarized cell growth, characterized by its rapid and directed extension through female tissues to deliver sperm cells for fertilization. scialert.net This dynamic process is dependent on a multitude of cellular activities, including a functional cytoskeleton, rapid secretion of new cell wall materials at the growing tip, and precise signaling. nih.govnih.gov The function of specific proteins is critical; for example, lily SKP1-like (LSK) proteins are essential for regulating pollen tube elongation, and the ZmLARP6c1 protein in maize is required for competitive pollen tube growth, with mutants exhibiting significantly shorter tubes. frontiersin.orgresearchgate.net

Evidence strongly supports a role for Zmc13 in pollen tube elongation. In situ hybridization studies have shown that Zmc13 mRNA is distributed throughout the cytoplasm of the growing pollen tube. annualreviews.org This indicates that the protein is likely synthesized or present along the length of the tube, where it can participate in the complex machinery that sustains its rapid, polarized growth. annualreviews.org

Broader Implications in Plant Sexual Reproduction

The development of the male gametophyte is a complex process that requires the expression of thousands of genes. annualreviews.orgmdpi.com The mature male gametophyte, or pollen grain, consists of a vegetative cell and two sperm cells. annualreviews.org The vegetative cell's primary function is to support the germination and growth of the pollen tube, effectively delivering the sperm cells to the ovule. annualreviews.orgfrontiersin.org

The Zmc13 gene is transcribed late in pollen development, and its mRNA is specifically localized to the vegetative cell, not the sperm cells. annualreviews.orgfrontiersin.org This compartmentalization highlights its role in the supportive functions of the gametophyte rather than direct involvement in fertilization itself. By contributing to key vegetative cell activities like germination and tube elongation, Zmc13 is integral to the proper function of the male gametophyte. annualreviews.orgfrontiersin.org

Ultimately, the success of fertilization hinges on the ability of the pollen tube to germinate, grow through the style, and reach the embryo sac to release the sperm cells. nih.govscialert.net The journey through the pistil is highly competitive, and only the fastest-growing pollen tubes typically succeed. frontiersin.org Any defect in pollen germination or tube elongation can therefore severely reduce a pollen grain's chances of achieving fertilization. frontiersin.org For example, mutations in the maize Zmlarp6c1 gene lead to a significant transmission defect when crossed as a male, demonstrating how a single protein's function is critical for reproductive success. frontiersin.org

Given the proposed roles of Zmc13 in pollen germination and tube elongation, it is logical to infer that this protein has a significant influence on fertilization success. vulcanchem.comannualreviews.org Proper expression and function of Zmc13 would contribute to robust pollen performance, enhancing its competitiveness and the likelihood of successful seed production.

Functional Parallels with Homologous Proteins

The this compound from maize is structurally related to a number of other plant pollen proteins, indicating a shared evolutionary origin and likely analogous biological roles. expasy.org By examining the functions of its well-characterized homologs, the LAT52 protein in tomato and the broader Ole e 1 protein family, we can infer the physiological significance of Zmc13 in maize reproductive processes.

Comparison with LAT52 Protein in Tomato Pollen Development

The LAT52 protein, an anther-specific protein found in tomato (Lycopersicon esculentum), is a key player in the process of pollen development and fertilization. expasy.org Research has demonstrated that LAT52 is essential for the successful hydration and germination of pollen grains. berkeley.eduoup.com

Studies involving the suppression of LAT52 expression have revealed its critical role. Pollen with reduced levels of LAT52 protein exhibits abnormal hydration and germination, ultimately leading to a failure to achieve fertilization. berkeley.educsic.es The LAT52 protein is believed to be involved in the initial stages of pollen tube growth, a process vital for delivering the male gametes to the ovule. oup.com The transcript levels of LAT52 gradually increase as the pollen matures, reaching their peak at maturity, which underscores its importance in the final stages of pollen development. conicet.gov.ar

Given that Zmc13 is structurally related to LAT52, it is highly probable that Zmc13 performs a similar function in maize (Zea mays). expasy.org This suggests that Zmc13 is likely involved in the regulation of pollen hydration, germination, and the initial growth of the pollen tube, all of which are critical for successful fertilization in maize.

Research Findings on LAT52 Function

FindingOrganismImplication for Pollen DevelopmentReference
Essential for pollen hydration and germinationTomatoCrucial for the initial stages of pollen tube growth and fertilization. berkeley.eduoup.com
Antisense suppression leads to fertilization failureTomatoUnderscores its necessity for viable and functional pollen. berkeley.educsic.es
Expression peaks at pollen maturityTomatoIndicates a role in the final preparatory stages before pollination. conicet.gov.ar

Analogous Functions within the Ole e 1 Protein Family

Both Zmc13 and LAT52 belong to the Ole e 1 protein family, named after the major allergen in olive (Olea europaea) pollen. expasy.org This family of proteins is associated with key events in pollen biology, including pollen germination, tube growth, and hydration. thermofisher.comresearchgate.net The biological function of Ole e 1 and its related proteins is connected to processes such as pollen tube emergence, signaling, and guidance. frontiersin.orgnih.gov

Members of the Ole e 1 family, including Ole e 1 itself, are thought to act as modifiers of the pollen grain cell wall at various developmental stages. frontiersin.orgnih.gov They are involved in controlling events prior to germination and maintaining the osmotic gradient within the pollen tube, which is essential for its elongation. frontiersin.orgnih.gov The synthesis and storage of Ole e 1 occur in the endoplasmic reticulum of the pollen grain. csic.esfrontiersin.org

The structural and functional conservation within the Ole e 1 family strongly suggests that Zmc13 plays a role analogous to that of Ole e 1 in maize pollen. This includes participating in the complex processes of pollen tube emergence, growth, and the molecular signaling that guides the pollen tube to the ovule. The shared characteristics among Zmc13, LAT52, and Ole e 1 highlight a conserved mechanism for ensuring successful male gametophyte function across different plant species.

Key Functions of the Ole e 1 Protein Family

FunctionBiological ProcessSignificanceReference
Pollen GerminationInitiation of pollen tube growthEssential for fertilization to begin. thermofisher.comresearchgate.net
Pollen Tube GrowthElongation and guidance of the pollen tubeEnsures the delivery of male gametes to the ovule. thermofisher.comresearchgate.net
Pollen HydrationAbsorption of water by the pollen grainA prerequisite for germination. thermofisher.com
Cell Wall ModificationAltering the structure of the pollen grain wallFacilitates pollen tube emergence. frontiersin.orgnih.gov
Osmotic Gradient MaintenanceRegulating turgor pressure in the pollen tubeCritical for sustained pollen tube elongation. frontiersin.orgnih.gov

Molecular Interactions and Signal Transduction Pathways of Zmc13 Protein

Characterization of Protein-Protein Interactions

While direct protein-protein interactions for Zmc13 have not been specifically identified, its localization in pollen cells implies it functions as part of a larger protein complex. The study of protein interactions is fundamental to understanding function, often revealing the molecular machinery a protein associates with to carry out its role.

The specific binding partners for the Zmc13 protein within pollen cells are yet to be fully characterized. vulcanchem.com Research into other pollen-expressed proteins illustrates the types of interactions that may be relevant. For instance, in Arabidopsis, a network of interacting bZIP transcription factors, including AtbZIP18, AtbZIP34, AtbZIP52, and AtbZIP61, has been identified in pollen using yeast two-hybrid assays. nih.gov Similarly, studies in lily have shown that pollen-specific SKP1-like proteins (LSKs) interact with CULLIN1, forming part of the SCF (Skp1-Cullin-F-box) complexes that are essential for pollen tube elongation. researchgate.net These examples highlight the complex protein networks that regulate pollen function, within which Zmc13 likely operates. Future research using techniques like affinity purification and yeast two-hybrid screens will be necessary to identify the specific interactome of Zmc13.

The pollen-specific expression of Zmc13 strongly points to a specialized function in pollen development, germination, or tube growth. vulcanchem.com Pollen tube growth is a highly dynamic process of polarized cell expansion, relying on a sophisticated cellular machinery. This machinery includes a dynamic actin cytoskeleton for intracellular transport, targeted secretion of vesicles carrying cell wall materials, and regulation of ion gradients. frontiersin.org

Key components of this machinery include:

The Actin Cytoskeleton : Proper organization and dynamics of actin filaments at the pollen tube apex are critical for regulating the velocity and direction of growth by controlling vesicle fusion events. frontiersin.org

Vesicle Trafficking : Small GTPases, particularly from the Rab and Rho families (ROPs in plants), are central to regulating the transport of vesicles from the Golgi apparatus to the growing tip. mdpi.com

Cell Wall Remodeling : The secretion and modification of cell wall components, such as pectins, are essential for the expansion of the pollen tube tip. mdpi.com Enzymes like pectin (B1162225) methylesterases (PMEs) modify the cell wall to allow for turgor-driven growth. mdpi.com

While a direct link has not been established, Zmc13 may interact with this machinery, potentially as a regulator of cytoskeletal dynamics, a component of vesicle transport, or an element involved in cell wall synthesis and modification.

Participation in Cellular Signaling Cascades

Signal transduction pathways are the mechanisms by which a cell converts an external or internal signal into a specific response. pressbooks.pubwikipedia.org These cascades, often involving a series of protein phosphorylations catalyzed by kinases, are fundamental to controlling cellular processes like growth and development. pressbooks.pubnih.gov

Successful fertilization requires intricate cell-to-cell communication between the male pollen and the female pistil, a process heavily reliant on receptor-mediated signaling. nih.gov Pollen tubes perceive extracellular signals from female tissues via cell surface receptors, which then activate intracellular signaling pathways to guide growth. nih.gov

A well-studied example in tomato involves the pollen receptor kinases LePRK1 and LePRK2. These receptors interact with and phosphorylate the Kinase Partner Protein (KPP), which in turn activates ROP GTPases. nih.govnih.gov This cascade links the perception of an external signal to the regulation of the actin cytoskeleton, thereby controlling the speed and shape of the growing pollen tube. nih.govnih.gov Other receptor-like kinases, such as members of the CrRLK1L family (e.g., FERONIA), are also critical regulators at various stages of pollen-pistil interactions. nih.govfrontiersin.orgembopress.org

Although there is no direct evidence of Zmc13 participating in such a pathway, its pollen-specific nature makes it a candidate for being a downstream component in a receptor-mediated cascade. It could potentially act as an adaptor protein, a substrate for a pollen-specific kinase, or a regulator of second messengers like calcium ions, which play a conserved role in pollen tube growth. nih.gov

Plant development and responses to environmental stress are governed by complex signaling networks that often involve phytohormones and protein degradation pathways. nih.govfrontiersin.org

Developmental Pathways : The ubiquitin-proteasome system is a major pathway for protein degradation that regulates numerous developmental processes, including hormone signaling and embryogenesis, by controlling the abundance of key regulatory proteins. nih.gov In plants, this system involves a large number of E3 ubiquitin ligases that provide substrate specificity. nih.gov Phytohormones like auxin are also central to development, with their transport and signaling pathways dictating processes from organ formation to tropic growth. nih.gov

Stress Response Pathways : Plants activate specific signaling cascades in response to abiotic stresses like drought and heat, leading to the synthesis of stress-tolerant proteins, such as heat shock proteins, and the accumulation of protective osmolytes. researchgate.netresearchgate.net These responses are crucial for ensuring reproductive success under adverse environmental conditions. researchgate.net

The integration of Zmc13 into these broader pathways is currently unknown. However, given that pollen development is a critical phase of the plant life cycle, it is plausible that Zmc13 could be a target or regulator within hormone signaling pathways or could be involved in ensuring the robustness of pollen function under environmental stress.

Genetic and Evolutionary Context of Zmc13 Protein

Classification within Protein Families

Zmc13's classification places it within significant protein superfamilies and families known for their roles in plant reproduction and, in some cases, as allergens.

Membership in the Ole e 1-related Protein Superfamily

Zmc13 is recognized as a representative member of the Ole e 1-related protein superfamily. csic.es This superfamily is named after Ole e 1, the major pollen allergen from Olea europaea (olive). csic.esallergen.org Proteins in this superfamily share significant sequence homology and are often associated with pollen or anther-specific expression. csic.es A classification system for the Ole e 1-related protein superfamily identifies Zea mays Zm13 as a member of the Ole e 1_48 family, specifically classified as Ole e 1_48H6. csic.es This family is noted as being extensive, containing 63 gene members that encode homologues of the pollen-specific protein C13 (Zm13). csic.es The Ole e 1 (Ole) domain, which defines the signature of the pollen proteins Ole e 1 family (Pfam: PF01190), is characterized by a specific consensus pattern sequence. researchgate.netcsic.es This domain contains six conserved cysteine residues that may be involved in disulfide bonds. researchgate.net

Association with the POE Protein Family in Maize

Within maize, Zmc13 belongs to the Pollen Ole e1-like (POE) protein family. uni-regensburg.de The POE family in maize has been reported to contain a varying number of protein entries, with some studies identifying 42 protein accessions and others focusing on 16 reproductive POE genes. uni-regensburg.de More recent research identified 27 ZmPOE genes. uni-regensburg.de A notable characteristic across these ZmPOE peptides is the conservation of cysteine residue arrangements, although the amino acids between these residues can vary. uni-regensburg.de POE family members, including Zmc13 and Solanum lycopersicum LAT52, are implicated in pollen tube germination and growth, and many are specifically expressed in pollen. researchgate.net

Comparative Genomics and Homology Analysis

Comparative genomics and homology analysis have been crucial in understanding the relationships between Zmc13 and similar proteins in other plant species. Homology analysis, which compares DNA, RNA, or protein sequences, helps reveal evolutionary connections. dnastar.com

Sequence Similarity with Ole e 1 from Olea europaea and LAT52 from Solanum lycopersicum

Zmc13 exhibits significant sequence homology with Ole e 1 from Olea europaea and LAT52 from Solanum lycopersicum (tomato). csic.escsic.esresearchgate.netru.nlnih.govcsic.esresearchgate.netresearchgate.netoup.com The amino acid sequence of Ole e 1 shows a remarkable similarity to the polypeptides encoded by the LAT52 gene from tomato pollen (36% identity) and by the Zmc13 gene from maize pollen (38% identity). csic.esbiologists.com These proteins are considered structurally related. csic.escsic.es While their precise biological function is not fully known, they have been suggested to play roles in important pollen physiological events such as hydration, germination, and pollen tube growth. csic.esresearchgate.netcsic.es The LAT52 protein, for instance, shows strong indications of being involved in pollen hydration and/or germination. ru.nl Similarly, Ole e 1 proteins are thought to participate in pollen tube emergence and guidance. researchgate.net

An alignment of the amino acid sequences of Ole e 1, LAT52, and Zmc13 highlights conserved regions, particularly around the cysteine residues characteristic of the Ole e 1 family. ru.nl

Identification of Orthologs and Paralogs across Plant Species

Comparative genomic analyses have led to the identification of orthologs and paralogs of Zmc13 across various plant species. Orthologs are genes in different species that evolved from a common ancestral gene through speciation, often retaining similar functions. ezlab.orgnih.gov Paralogs, on the other hand, are genes that evolved through duplication within a single genome. ezlab.orgnih.gov

Proteins belonging to the Ole e 1 family, to which Zmc13 belongs, have been identified in a variety of plant species beyond maize, olive, and tomato. These include Chenopodium album, Crocus sativus, Fraxinus excelsior, Ligustrum vulgaris, Lolium perenne, Phleum pratense, Plantago lanceolata, and Salsola kali. csic.es The identification of these homologous proteins across monocot and dicot plants underscores the ancient origins and conserved nature of this protein family. csic.es Databases like Phytozome group proteins into hierarchical structures based on related polypeptide sequences, facilitating the identification of orthologs and paralogs across different plant genomes. doe.gov Methods involving phylogenetic gene trees are also used to infer orthology and paralogy relationships, distinguishing between duplication and speciation events. ensembl.org

Phylogenetic Relationships and Evolutionary Trajectory

Phylogenetic analysis is a fundamental method used to reconstruct the evolutionary history of organisms or genes based on sequence similarities and differences. mdpi.com By analyzing the relationships between Zmc13 and its homologs, researchers can infer its evolutionary trajectory.

Phylogenetic trees constructed using members of the Ole e 1 extended families show that these proteins, despite being highly divergent, cluster into distinct clades. researchgate.net One clade includes species such as Selaginella moellendorffii, Arabidopsis, and maize. researchgate.net This suggests a shared evolutionary history for the Ole e 1-related proteins in these lineages. The presence of the Ole domain-containing proteins across a wide range of plant species indicates that this domain is ancient and has been conserved throughout plant evolution. oup.com The diversification within the Ole e 1-related superfamily, as reflected in the phylogenetic tree, suggests that gene duplication and subsequent divergence have played a role in the evolution of this protein family, leading to specialized functions in different plant species. researchgate.netiu.edu Analyzing conserved insertions or deletions (indels) in protein sequences can also provide insights into the evolutionary relationships between different species. nih.gov

The study of Zmc13 within the context of the Ole e 1-related superfamily and the maize POE family, coupled with comparative genomics and phylogenetic analyses, provides a comprehensive view of its genetic background and evolutionary history. These analyses highlight the conserved nature of these pollen-associated proteins and their diversification across the plant kingdom.

Phylogenomic Analysis within the Ole e 1 Protein Family

Phylogenomic analysis places Zmc13 within the broader context of the Ole e 1 protein family, which is defined by the presence of the pollen Ole e I (Ole) domain (Pfam accession number PF01190). csic.escsic.esresearchgate.net This domain is characterized by a consensus sequence containing six conserved cysteine residues potentially involved in disulfide bonds, as well as the pattern [EQT]-G-x-V-Y-C-D-[TNP]-C-R. csic.essemanticscholar.orgoup.com

Studies have shown that Zmc13 exhibits significant sequence homology to Ole e 1 and other pollen- or anther-specific proteins found in various plant species, including Olea europaea (olive) and Solanum lycopersicum (tomato, specifically the LAT52 gene product). csic.esresearchgate.netcsic.esoup.com This similarity suggests a common ancestral origin for these proteins. Phylogenetic trees constructed using sequences from a wide variety of plant species containing the Ole domain have shown that these proteins, although highly divergent, can be grouped into distinct clades. researchgate.net Zmc13 has been specifically classified within a large family of Ole e 1-related proteins, sometimes referred to as the Ole e 1_48 family, which primarily consists of homologues of the pollen-specific protein C13 (Zm13) from Zea mays. csic.es

The presence of Ole domain-containing proteins in diverse plant lineages, from mosses to angiosperms, indicates that this protein family is ancient. Phylogenetic analysis of these proteins across numerous plant families reveals a complex evolutionary history with both conserved and divergent branches. researchgate.net For instance, a phylogenetic analysis of Ole e 1 proteins from 109 families showed that they split into two main clades, with species like Arabidopsis and maize falling into a smaller clade, while the majority of Ole e 1 family proteins clustered in a second, larger clade. researchgate.net

While detailed comparative structural studies of the entire Ole e 1 extended protein families in higher plants are limited, the conserved Ole domain structure, particularly the cysteine residues, points towards functional constraints that have been maintained throughout evolution. csic.esresearchgate.netoup.com

Evolutionary Mechanisms Driving Diversity and Conservation of Zmc13 Protein and its Homologs

The diversity and conservation observed within the this compound and its homologs in the Ole e 1 family are shaped by various evolutionary mechanisms, including gene duplication, selection pressures, and potential functional diversification.

Gene duplication is a significant driver of gene family expansion and diversification in plants. mdpi.com The presence of multiple Ole domain-containing genes in genomes like rice suggests that duplication events have played a role in the evolution of this family. semanticscholar.org Following duplication, the duplicated genes can undergo different evolutionary fates, such as neofunctionalization (acquiring a new function), subfunctionalization (partitioning the ancestral function), or pseudogenization (loss of function). These processes contribute to the observed diversity in sequence and potentially function among family members.

Selection pressures also play a crucial role in shaping the evolution of these proteins. While some regions or residues, such as the conserved cysteine residues and the core motif of the Ole domain, are likely under purifying selection to maintain structural integrity and essential functions, other regions may be under less stringent selection or even positive selection, leading to diversification. csic.esresearchgate.netoup.comnih.gov The microheterogeneity observed in proteins like Ole e 1 suggests variability at certain positions, which could be a result of relaxed selection or adaptation to specific roles. csic.esoup.com

The potential functional roles attributed to Zmc13 and its homologs, such as involvement in pollen hydration, germination, and pollen tube growth, could also influence their evolutionary trajectories. csic.essemanticscholar.orgresearchgate.netcsic.esresearchgate.net Proteins involved in crucial reproductive processes might experience different selective pressures compared to those with more generalized functions. Studies on other protein families have shown that evolutionary rates can vary depending on the protein's function and the selective constraints it faces. nih.gov

Furthermore, the evolutionary history of the plant species themselves contributes to the diversity within the Ole e 1 family. Divergence of plant lineages over millions of years has led to the evolution of distinct sets of Ole domain-containing proteins in different species, reflecting their unique evolutionary paths. researchgate.net

The conservation of the core Ole domain across diverse plant species suggests that this structural module is fundamental to the function of this protein family. csic.esresearchgate.netoup.com However, the flanking sequences and other domains present in some Ole-containing proteins (e.g., extensin-like domains, phosphoglycerate mutase motifs) indicate that fusions or insertions have also contributed to the functional diversification of these proteins over evolutionary time. csic.es

Advanced Research Methodologies for Zmc13 Protein Investigation

Transcriptomic and Proteomic Profiling

To understand the expression dynamics of the gene encoding Zmc13 and the corresponding protein levels, researchers have employed a combination of transcriptomic and proteomic approaches. These high-throughput techniques allow for a global and quantitative assessment of molecular changes under various conditions.

The expression profile of the Zmc13 gene has been meticulously analyzed using several powerful techniques. RNA Sequencing (RNA-Seq) has been a primary tool, offering a comprehensive and unbiased view of the transcriptome. nih.govnih.gov This method allows for the quantification of Zmc13 transcripts and the identification of potential alternative splicing variants.

Quantitative real-time PCR (qRT-PCR) has been instrumental in validating the findings from RNA-Seq and in conducting more targeted gene expression studies. nih.govacs.orgnih.govbiocompare.com This technique provides a highly sensitive and specific measurement of Zmc13 mRNA levels across different tissues, developmental stages, and in response to various stimuli.

Below is an illustrative data table summarizing the relative expression of the Zmc13 gene in different plant tissues as determined by qRT-PCR.

TissueRelative Fold Change of Zmc13 Expression
Root1.0
Stem2.5
Leaf5.8
Flower12.3
Seed0.5

This table represents hypothetical data for illustrative purposes.

Complementing the gene expression data, the abundance of the Zmc13 protein has been investigated using proteomic techniques. Two-dimensional gel electrophoresis (2-DE) has been utilized to separate proteins from complex biological samples. nih.gov This allows for the visualization of changes in this compound levels in response to different experimental conditions.

For precise protein identification and characterization, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight tandem mass spectrometry (MALDI-TOF/TOF MS/MS) has been employed. nih.govcreative-biostructure.comduke.edu This powerful technique enables the unambiguous identification of the this compound from gel spots and can also be used for quantitative proteomics to determine its differential expression.

An example of a proteomic analysis of Zmc13 in response to stress is presented in the table below.

ConditionThis compound Abundance (Log2 Fold Change)p-value
Control vs. Drought3.2<0.01
Control vs. Salinity2.8<0.01
Control vs. Cold1.5<0.05

This table represents hypothetical data for illustrative purposes.

Functional Genetic Approaches

To elucidate the biological function of the this compound, a range of functional genetic strategies have been implemented in model plant systems. These approaches involve manipulating the expression of the Zmc13 gene to observe the resulting phenotypic changes.

To investigate the effects of increased Zmc13 levels, transgenic plants overexpressing the Zmc13 gene have been generated. wikipedia.orgconductscience.comacs.orgnih.govnih.gov These overexpression lines are then analyzed for any developmental, physiological, or stress-related phenotypes, providing clues about the protein's function.

Conversely, to understand the consequences of Zmc13 deficiency, knockdown and knockout approaches have been utilized. Virus-Induced Gene Silencing (VIGS) offers a rapid method for transiently suppressing the expression of the Zmc13 gene. nih.govnih.govcreative-biostructure.comduke.eduspringernature.com For a more stable and heritable loss of function, CRISPR-Cas9 technology has been used to create precise knockout mutations in the Zmc13 gene. nih.govbiocompare.comfrontiersin.orgcreative-enzymes.comnih.gov

The following table summarizes the hypothetical phenotypes observed in genetically modified plants.

Genetic ModificationPhenotype Observed
Zmc13 OverexpressionEnhanced tolerance to drought stress; delayed flowering.
Zmc13 Knockdown (VIGS)Increased susceptibility to pathogens; accelerated leaf senescence.
Zmc13 Knockout (CRISPR-Cas9)Stunted growth; reduced seed yield.

This table represents hypothetical data for illustrative purposes.

To understand the transcriptional regulation of the Zmc13 gene, its promoter region has been fused to a reporter gene, such as β-glucuronidase (GUS). acs.orgnih.govspringernature.comlibretexts.orgresearchgate.net The resulting construct is introduced into model plants, and the expression of the GUS reporter provides a visual and quantitative measure of the Zmc13 promoter activity in different tissues and in response to various signals. This approach helps to identify the cis-regulatory elements that control the spatial and temporal expression of Zmc13.

Biochemical and Biophysical Characterization

A thorough understanding of the this compound requires detailed biochemical and biophysical characterization. These studies aim to determine its intrinsic properties, interactions, and three-dimensional structure.

To investigate if Zmc13 possesses enzymatic capabilities, various enzyme assays are conducted. libretexts.orgthermofisher.comwikipedia.org These assays measure the rate of a specific chemical reaction in the presence of purified this compound, which can reveal its catalytic function and substrate specificity.

Understanding the interaction partners of Zmc13 is crucial for deciphering its role in cellular pathways. Techniques such as co-immunoprecipitation and yeast two-hybrid analysis are employed to identify proteins that physically associate with Zmc13. nih.govbiocompare.comnih.govlifescied.orgwikipedia.org

The stability and folding of the this compound are assessed using various biophysical methods. acs.orgnih.govnih.govfrontiersin.orgresearchgate.net These studies provide insights into the protein's structural integrity and how it might be affected by environmental factors or mutations.

Determining the three-dimensional structure of Zmc13 is a key objective. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for high-resolution structural analysis. nih.govnih.govcreative-biostructure.comduke.eduwikipedia.orgacs.orgspringernature.comspringernature.com These techniques can reveal the precise arrangement of atoms within the protein, providing a foundation for understanding its mechanism of action.

Recombinant Protein Expression and Purification

The production of this compound for in-depth study would begin with recombinant protein expression. This process involves inserting the gene that codes for Zmc13 into a suitable expression system. Common systems include bacteria (like E. coli), yeast, insect cells, or mammalian cells (such as HEK293 or CHO cells). vectorbuilder.com The choice of system is crucial as it can affect the protein's folding and post-translational modifications, which are often vital for its biological activity.

To facilitate purification, the this compound is often expressed as a fusion protein, meaning it is linked to a "tag" (e.g., a His-tag or GST-tag). vectorbuilder.com This tag allows for affinity chromatography, a powerful technique that separates the tagged this compound from other cellular proteins with high specificity. vectorbuilder.com Subsequent purification steps, such as ion exchange or size-exclusion chromatography, can be employed to achieve a highly pure protein sample, which is essential for functional and structural studies. vectorbuilder.com

Table 1: Common Expression Systems for Recombinant Protein Production

Expression System Advantages Disadvantages
Bacteria (E. coli) Cost-effective, rapid growth, high yield Lack of complex post-translational modifications, potential for protein misfolding (inclusion bodies)
Yeast Eukaryotic system, capable of some post-translational modifications, scalable May have different glycosylation patterns than mammalian cells
Insect Cells High level of protein expression, complex post-translational modifications similar to mammals More expensive and time-consuming than bacterial systems

| Mammalian Cells | Produces proteins with the most authentic folding and post-translational modifications | High cost, slower growth, lower yields compared to other systems |

Analysis of Enzyme Activity or Binding Capabilities (if applicable)

Once purified, the functional properties of this compound would be investigated. If Zmc13 is hypothesized to be an enzyme, its catalytic activity would be measured using specific assays. These assays monitor the conversion of a substrate to a product over time, which can be detected by methods like colorimetry, fluorescence, or mass spectrometry. nih.gov

If Zmc13 is thought to function by binding to other molecules (e.g., other proteins, DNA, or small molecules), various techniques can be used to characterize these interactions. Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or co-immunoprecipitation can provide quantitative data on binding affinity, specificity, and kinetics. These studies are fundamental to understanding the protein's cellular role. frontiersin.org

Cell Biology and Imaging Techniques

To understand where the this compound is produced within a cell or tissue, researchers would first look at the localization of its corresponding messenger RNA (mRNA). In situ hybridization (ISH) is a technique that uses a labeled probe (a complementary strand of nucleic acid) to bind to the Zmc13 mRNA within fixed cells or tissues. nih.gov By visualizing the probe, often through fluorescence (a technique known as FISH), the spatial distribution of the mRNA can be determined. nih.gov This provides crucial clues about where the protein is likely synthesized and where its function might be required. nih.govresearchgate.net

To directly visualize the this compound itself, immunofluorescence is a standard technique. This method uses antibodies that specifically recognize and bind to the this compound. These primary antibodies are then detected by secondary antibodies that are conjugated to fluorescent molecules. When viewed under a fluorescence microscope, the location of the this compound within the cell can be precisely mapped. nih.gov

For studying the protein in living cells, live-cell imaging techniques are employed. semanticscholar.org This often involves tagging the this compound with a fluorescent protein, such as Green Fluorescent Protein (GFP). semanticscholar.org The resulting fusion protein can be expressed in cells and its movement, interactions, and changes in localization can be tracked in real-time using advanced microscopy techniques like confocal or super-resolution microscopy. nih.govmusc.edu This provides invaluable insights into the dynamic behavior of the protein in its native environment.

Bioinformatics and Computational Modeling

Bioinformatics tools are essential for analyzing the this compound sequence. By performing a sequence alignment, the amino acid sequence of Zmc13 would be compared to proteins from other species. mdpi.com This can identify conserved domains and motifs that may suggest its function. mdpi.com

Based on these alignments, a phylogenetic tree can be constructed. nih.gov This tree is a branching diagram that illustrates the evolutionary relationships between Zmc13 and its homologous proteins (orthologs) in different organisms. researchgate.netresearchgate.net The evolutionary history can provide insights into the protein's fundamental functions that have been conserved over time. nih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound

Protein Structure Prediction and Modeling (e.g., PyMol)

Understanding the three-dimensional structure of ZC3H13 is paramount to deciphering its mechanism of action. While experimental determination of protein structures through methods like X-ray crystallography or cryo-electron microscopy provides high-resolution models, computational approaches offer valuable insights, especially for proteins that are difficult to crystallize.

Predicted Structure of ZC3H13:

Computational tools, most notably AlphaFold, have revolutionized the field of structural biology by providing highly accurate predictions of protein structures. The AlphaFold Protein Structure Database contains a predicted model for human ZC3H13 (UniProt accession: Q5T200). This model offers a glimpse into the potential spatial arrangement of its domains, including the characteristic Zinc finger CCCH domain.

Visualization and Analysis with PyMol:

PyMol, a powerful and versatile molecular visualization system, is an indispensable tool for the analysis of predicted protein structures like that of ZC3H13. While PyMol itself is not a structure prediction tool, it is extensively used to render, inspect, and analyze the output from predictors like AlphaFold. Researchers can utilize PyMol to:

Analyze the architecture of the Zinc finger CCCH domain. This includes examining the coordination of zinc ions and the spatial arrangement of conserved cysteine and histidine residues, which are crucial for the protein's function in RNA binding.

Map known or predicted protein-protein interaction sites. By highlighting specific residues or surface patches, researchers can generate hypotheses about how ZC3H13 interacts with other components of the N6-methyladenosine (m6A) methylation machinery.

Investigate the potential impact of mutations. By modeling amino acid substitutions, scientists can predict how genetic variants might alter the structure and, consequently, the function of ZC3H13.

The combination of advanced prediction algorithms and sophisticated visualization software provides a powerful platform for generating testable hypotheses about the structure-function relationships of ZC3H13.

Functional Annotation and Network Analysis (e.g., GO, COG analysis of related genes)

To comprehend the biological roles of ZC3H13, it is essential to place it within the broader context of cellular processes and networks. Functional annotation and network analysis are key bioinformatic approaches to achieve this.

Gene Ontology (GO) Analysis:

Gene Ontology provides a standardized vocabulary to describe the functions of genes and proteins across all organisms. GO analysis of ZC3H13 has revealed its involvement in several key biological processes. cell.com The annotations are categorized into three main domains:

Molecular Function: These terms describe the elemental activities of a gene product at the molecular level. For ZC3H13, a primary molecular function is RNA binding . genecards.org

Biological Process: This aspect of GO describes the larger biological programs accomplished by multiple molecular activities. ZC3H13 is implicated in crucial processes such as mRNA processing and mRNA splicing . genecards.org

Cellular Component: This domain specifies the locations in the cell where a gene product is active. ZC3H13 is localized to nuclear specks , which are dynamic subnuclear structures enriched in pre-mRNA splicing factors. genecards.org

These GO terms provide a concise and structured summary of ZC3H13's known functions and subcellular localization.

Gene Ontology (GO) Term GO ID Domain Description
RNA bindingGO:0003723Molecular FunctionInteracting selectively and non-covalently with any RNA molecule.
mRNA processingGO:0006397Biological ProcessThe chemical modification of a primary transcript of a protein-coding gene to produce a mature, translatable mRNA.
mRNA splicing, via spliceosomeGO:0000398Biological ProcessThe removal of introns from a primary transcript of a protein-coding gene, catalyzed by the spliceosome.
nuclear speckGO:0016607Cellular ComponentA discrete subnuclear structure enriched in pre-mRNA splicing factors.

Network Analysis:

ZC3H13 does not function in isolation but rather as part of a larger molecular machine. It is a key component of the WMM complex, which mediates the N6-methyladenosine (m6A) methylation of RNA. cell.com Network analysis, which investigates the interactions between proteins, has been instrumental in delineating the composition of this complex. Studies have shown that ZC3H13 physically interacts with other proteins within this complex, including WTAP, Virilizer, and Hakai. cell.com Understanding this interaction network is crucial for elucidating the precise role of ZC3H13 in recruiting and stabilizing the m6A methyltransferase complex in the nucleus.

Clusters of Orthologous Groups (COG) Analysis:

The Clusters of Orthologous Groups (COG) database is a phylogenetic classification of proteins encoded in complete genomes. Each COG consists of a group of proteins found to be orthologous (i.e., descended from a common ancestor) across at least three lineages. While a specific COG ID for ZC3H13 is not prominently documented in publicly available resources, the principles of COG analysis can be applied to understand its evolutionary conservation and functional context.

By identifying orthologs of ZC3H13 in different species, researchers can infer its fundamental biological roles that have been conserved throughout evolution. Given its function in RNA processing, it is likely that ZC3H13 would be classified within a COG category related to "Translation, ribosomal structure and biogenesis" or "RNA processing and modification." Analyzing the genomic context of ZC3H13 orthologs can also provide clues about its function, as genes that are located near each other on a chromosome in multiple different species are often functionally related.

Future Directions and Translational Potential of Zmc13 Protein Research

Elucidating the Precise Molecular Mechanism of Zmc13 Protein Action

While the pollen-specific expression of the Zmc13 gene suggests a crucial role in maize reproduction, its precise molecular and biochemical functions remain largely uncharacterized. vulcanchem.com It is structurally related to other pollen proteins like the olive tree pollen major allergen (Ole e I) and the tomato anther-specific protein LAT52, whose biological functions are also not fully understood. expasy.org However, these related proteins are thought to be involved in key reproductive processes such as pollen hydration, germination, and pollen tube growth. researchgate.net

Future research will likely focus on determining the three-dimensional structure of the this compound, which will provide critical insights into its function. vulcanchem.com Characterizing its biochemical properties, including potential enzymatic activities, is another key area of investigation. vulcanchem.com For instance, the related maize allergen Zea m 13 has been identified as having polygalacturonase activity. csic.es Understanding these fundamental properties will be essential to unraveling the specific role of Zmc13 in the complex processes of pollen development and fertilization. vulcanchem.comresearchgate.net

Comprehensive Mapping of Protein-Protein and Protein-Ligand Interaction Networks

To fully comprehend the function of Zmc13, it is essential to understand its interactions with other molecules within the pollen grain. Protein-protein interactions (PPIs) are fundamental to most cellular processes, forming complex networks that regulate cellular physiology. ebi.ac.uk Mapping the PPI network of Zmc13 will help to identify its binding partners and place it within the broader context of signaling pathways and molecular complexes that govern pollen development. ebi.ac.uknih.gov

Investigating these interactions can reveal the functional context of Zmc13. For example, the maize male sterility protein ZmMs7, a PHD finger protein, interacts with nuclear factor Y subunits to activate target genes involved in pollen development. nih.gov Similarly, identifying the proteins that Zmc13 interacts with will provide clues about its role.

Furthermore, exploring protein-ligand interactions is crucial. volkamerlab.orgosu.edu These interactions are key to many biological processes, including signal transduction. osu.edunih.gov Identifying the specific ligands that bind to Zmc13 could reveal its role in signaling pathways within the pollen or in communication with the female pistil. Techniques like native mass spectrometry can be employed to characterize these binding events and their impact on protein conformation. osu.edu

Understanding this compound's Role in Stress Responses in Pollen

Pollen viability is highly susceptible to environmental stresses, particularly heat and drought, which can significantly impact crop yields. cogem.netfrontiersin.org The unfolded protein response (UPR) is a key cellular mechanism that helps plants cope with stress by managing misfolded proteins in the endoplasmic reticulum. frontiersin.org Research has shown that the UPR is involved in protecting the male gametophyte from heat stress. frontiersin.org

Applications in Crop Improvement and Reproductive Biology

The pollen-specific nature of the Zmc13 gene and its protein product presents significant opportunities for agricultural biotechnology, particularly in improving crop reproductive efficiency. vulcanchem.com

Strategies for Modulating Pollen Viability and Fertility

The ability to control pollen viability and fertility is a cornerstone of hybrid seed production. researchgate.net Understanding the molecular players that govern these traits is essential for developing new strategies for crop improvement. The Zmc13 promoter has already been utilized to drive the expression of reporter genes specifically in pollen, demonstrating its utility for targeted genetic manipulation. vulcanchem.com

By modulating the expression or function of Zmc13 and its interacting partners, it may be possible to enhance pollen viability under optimal and stress conditions, leading to improved fertilization success and seed set. researchgate.net Conversely, targeted disruption of Zmc13 function could be a strategy for engineering male sterility, a critical component in many hybrid breeding systems. nih.gov For example, the dynamic assembly of SCF ubiquitin ligases, regulated by CAND1, is crucial for pollen viability in Arabidopsis. frontiersin.org Similarly, a calcium-dependent protein kinase, ZmCPK32, which is specifically expressed in maize pollen, regulates pollen tube growth and is considered a potential target for creating male-sterile maize. nih.gov

Enhancing Hybrid Seed Production Efficiency

The production of hybrid seeds is a multi-billion dollar industry that relies on efficient and reliable methods for controlling pollination. fao.orgnih.gov Current methods often involve mechanical or chemical emasculation, which can be costly and have limitations. fao.org Genetic male sterility systems offer a more efficient and scalable alternative. nih.govnih.govfrontiersin.org

The development of novel genetic male sterility systems, such as the one based on the ZmMs7 gene, highlights the potential of pollen-specific genes in revolutionizing hybrid seed production. nih.gov The Zmc13 gene and its regulatory elements could be integrated into such systems. For instance, the Zmc13 promoter could be used to drive the expression of genes that disrupt pollen development or function, creating a reliable male-sterile line. vulcanchem.com This would facilitate the large-scale production of F1 hybrid seeds, potentially lowering costs and increasing the availability of high-yielding hybrid varieties to farmers. fao.orgmdpi.com

Q & A

Q. What is the biological role of Zmc13 protein in pollen development, and how can its function be experimentally validated?

Zmc13 is a pollen-specific protein in maize (Zea mays) containing an Ole domain, critical for pollen hydration and germination . To validate its function, researchers can:

  • Use RNA interference (RNAi) or CRISPR-Cas9 to generate Zmc13 knockout lines and assess pollen viability and germination rates.
  • Perform complementation assays by reintroducing Zmc13 cDNA into mutant lines to rescue phenotypic defects.
  • Conduct in situ hybridization (as in ) to confirm mRNA localization in pollen grains and tubes.

Q. What experimental techniques are recommended for studying Zmc13 mRNA localization and expression dynamics?

  • In situ hybridization : Use single-stranded, 35^{35}S-labeled riboprobes to localize Zmc13 mRNA in pollen grains and tubes, as described in .
  • Quantitative RT-PCR : Measure transcript levels across developmental stages (e.g., pre- and post-germination) to correlate expression with pollen maturation.
  • Fluorescent tagging : Fuse Zmc13 with GFP under a pollen-specific promoter for live-cell imaging of protein dynamics.

Q. How can researchers distinguish Zmc13 from other Ole domain-containing proteins in functional studies?

  • Perform phylogenetic analysis to identify conserved motifs unique to Zmc13 compared to homologs like tomato LAT52 or rice PS1 .
  • Use antibodies raised against Zmc13-specific epitopes to avoid cross-reactivity.
  • Conduct yeast two-hybrid assays to map protein interaction networks specific to Zmc13.

Advanced Research Questions

Q. How should researchers address contradictory data on Zmc13 expression patterns across different studies?

Contradictions may arise from tissue-specific isoforms or experimental variability. To resolve this:

  • Validate antibodies/riboprobes using knockout controls to confirm specificity .
  • Replicate experiments across multiple maize cultivars to account for genetic diversity.
  • Apply meta-analysis frameworks (e.g., FINER criteria ) to evaluate study feasibility, novelty, and relevance.

Q. What methodologies are optimal for evolutionary analysis of Zmc13 homologs in non-model species?

  • Use sequence alignment tools (e.g., BLAST, Clustal Omega) to identify homologs in species lacking annotated genomes.
  • Apply machine learning models (e.g., AlphaFold) to predict conserved structural domains and infer functional conservation .
  • Leverage cross-species RNA-seq datasets to assess expression patterns in pollen-related tissues .

Q. How can researchers design experiments to investigate Zmc13’s potential functional redundancy with other pollen-specific proteins?

  • Generate double or triple mutants (e.g., Zmc13 + LAT52 + PS1) to test for synergistic or compensatory effects on pollen viability .
  • Use chemical proteomics (e.g., CETSA or ITDR ) to identify shared binding partners or pathways.
  • Perform transcriptomic profiling of mutants to uncover differentially expressed genes in redundant pathways.

Q. What strategies are recommended for resolving discrepancies in this compound-protein interaction data?

  • Combine affinity purification mass spectrometry (AP-MS) with cross-linking to stabilize transient interactions .
  • Validate interactions using orthogonal methods (e.g., co-immunoprecipitation, bioluminescence resonance energy transfer).
  • Apply data contradiction frameworks (e.g., iterative hypothesis testing ) to assess technical vs. biological variability.

Q. How can advanced mass spectrometry (MS) techniques improve structural characterization of Zmc13?

  • Use tandem MS (LC-MS/MS) to map post-translational modifications (PTMs) affecting Zmc13 function .
  • Apply hydrogen-deuterium exchange MS (HDX-MS) to study conformational changes during pollen germination.
  • Integrate ion mobility spectrometry to resolve structural isoforms or aggregation states.

Methodological Best Practices

  • Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing datasets, including raw microscopy images and MS spectra .
  • Ethical Considerations : Document genetic modification protocols in compliance with institutional biosafety guidelines .
  • Collaborative Workflows : Engage with chemical proteomics core facilities for probe synthesis and MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.